2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The presence of the fluorophenyl and methoxy groups in its structure potentially enhances its biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzaldehyde in the presence of a base such as sodium carbonate under reflux conditions . Another approach involves a one-pot synthesis using acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency and operational simplicity. These methods involve the use of environmentally benign solvents and tolerance of a wide variety of functional groups .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in inflammatory and viral pathways . The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine
- 2-(2-Fluorophenyl)pyrrolidine
Uniqueness
2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both fluorophenyl and methoxy groups, which enhance its biological activity and chemical stability compared to other similar compounds . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H11FN2O |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3 |
InChI Key |
OFQIJKHAMLBJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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